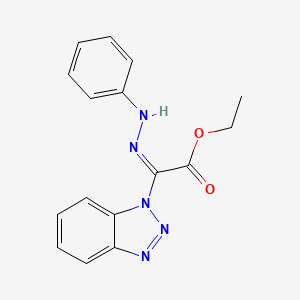![molecular formula C23H20N6S2 B15018393 2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B15018393.png)
2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole core. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents . This specific compound combines benzothiazole with a pyridine and triazinan moiety, potentially enhancing its biological activity and stability.
Métodos De Preparación
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE, a multi-step synthesis is required:
Formation of Benzothiazole Core: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Introduction of Pyridine Moiety: This step involves the reaction of the benzothiazole derivative with pyridine-3-carboxaldehyde under suitable conditions.
Formation of Triazinan Ring: The final step involves cyclization with appropriate triazinan precursors under controlled conditions.
Análisis De Reacciones Químicas
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyridine and triazinan rings may enhance binding affinity and specificity, leading to more effective inhibition of target enzymes or receptors .
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE stands out due to its unique combination of benzothiazole, pyridine, and triazinan rings, potentially offering enhanced biological activity and stability.
Propiedades
Fórmula molecular |
C23H20N6S2 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H20N6S2/c1-3-9-20-18(7-1)25-22(30-20)28-14-27(13-17-6-5-11-24-12-17)15-29(16-28)23-26-19-8-2-4-10-21(19)31-23/h1-12H,13-16H2 |
Clave InChI |
BZGCENQGLAJLCJ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)CC6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
![(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15018335.png)
![4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15018358.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018395.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15018398.png)
![2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018401.png)
![N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-4-nitrobenzamide](/img/structure/B15018402.png)
